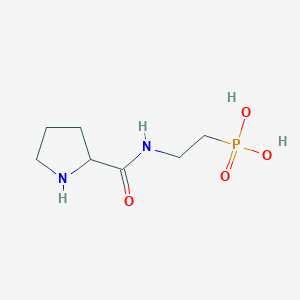![molecular formula C9H9NO3 B018234 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione CAS No. 145887-88-3](/img/structure/B18234.png)
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione
Overview
Description
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione involves a four-step cascade reaction. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization. The process starts with acrylamides and 4-hydroxy-2-alkynoates, and is catalyzed by rhodium . This method is advantageous due to its step-economy and ability to construct complex molecules efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the cascade reaction mentioned above could be adapted for large-scale synthesis. The reaction’s compatibility with room temperature and air, along with simple filtration for product isolation, makes it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione is unique due to its specific fused ring system and the presence of two methyl groups
Properties
IUPAC Name |
1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVIOWJEDISGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)NC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463663 | |
| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145887-88-3 | |
| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


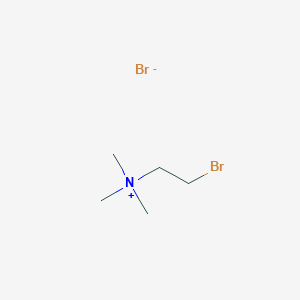
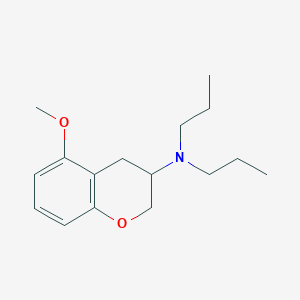
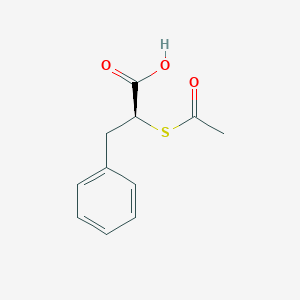

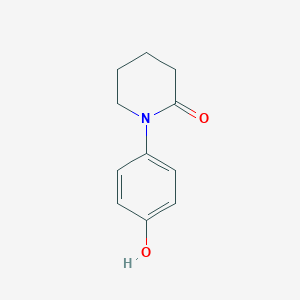
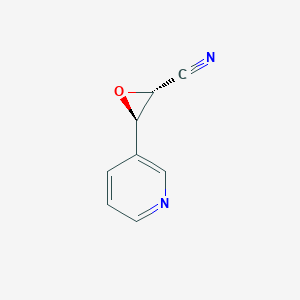

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
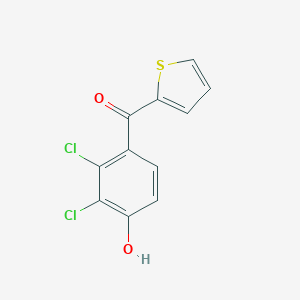

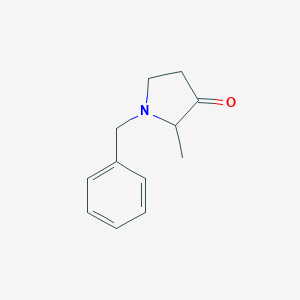
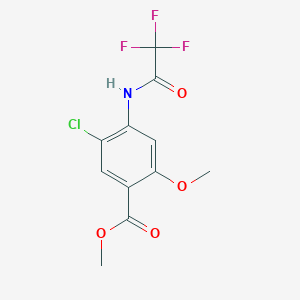
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
